molecular formula C12H11F B14206984 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene CAS No. 819871-54-0

2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene

Cat. No.: B14206984
CAS No.: 819871-54-0
M. Wt: 174.21 g/mol
InChI Key: UNZMNNMKWULHTP-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene is a chemical compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methylprop-1-en-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorobenzene derivative.

    Alkylation: The final step involves the alkylation of the ethynylated product with a suitable alkylating agent to introduce the 2-methylprop-1-en-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluoro substituent can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of de-fluorinated products.

    Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with a methyl group instead of the 2-methylprop-1-en-1-yl group.

    2-Fluoro-1-[(2-fluorophenyl)ethynyl]-4-(2-methyl-2-propen-1-yl)benzene: Contains additional fluoro and ethynyl groups.

Properties

CAS No.

819871-54-0

Molecular Formula

C12H11F

Molecular Weight

174.21 g/mol

IUPAC Name

2-ethynyl-4-fluoro-1-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C12H11F/c1-4-10-8-12(13)6-5-11(10)7-9(2)3/h1,5-8H,2-3H3

InChI Key

UNZMNNMKWULHTP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1)F)C#C)C

Origin of Product

United States

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